Cas no 896338-34-4 (4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)

4-Methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a benzamide core substituted with a methanesulfonyl group and a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methanesulfonyl group enhances solubility and metabolic stability, while the thiazole ring contributes to its potential bioactivity. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is synthesized under controlled conditions to ensure high purity and consistency, meeting stringent research requirements. Its applications include use as an intermediate in drug discovery, particularly in targeting enzyme inhibition or receptor modulation.
4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide structure
896338-34-4 structure
Product Name:4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide
CAS No:896338-34-4
MF:C18H16N2O3S2
MW:372.461241722107
CID:5933105
PubChem ID:7267172
Update Time:2025-10-31

4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide
    • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
    • 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
    • AKOS008469374
    • 4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
    • 896338-34-4
    • F2558-0036
    • Inchi: 1S/C18H16N2O3S2/c1-12-3-5-13(6-4-12)16-11-24-18(19-16)20-17(21)14-7-9-15(10-8-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)
    • InChI Key: BYVUAPVZFQVTFL-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(C)C=C2)=CS1)(=O)C1=CC=C(S(C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 372.06023472g/mol
  • Monoisotopic Mass: 372.06023472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 113Ų

4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide

Introduction to 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896338-34-4) and Its Emerging Applications in Chemical Biology

The compound 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896338-34-4) represents a significant advancement in the realm of chemical biology, particularly in the development of novel therapeutic agents. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties and its role in ongoing research initiatives.

At the core of this compound's structure lies a thiazole core, which is a heterocyclic aromatic ring system renowned for its biological activity. Thiazole derivatives have long been explored for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-methylphenyl group in the molecule further enhances its pharmacophoric potential by introducing additional hydrophobic interactions and electronic modulation. This structural motif is particularly relevant in modern drug design, where optimizing solubility and bioavailability is paramount.

The 4-methanesulfonyl moiety at the N-position of the benzamide component introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and binding affinity to biological targets. This feature is critical in medicinal chemistry, as it allows for fine-tuning of the molecule's interactions with enzymes and receptors. The benzamide group itself is a well-established pharmacophore found in numerous approved drugs, contributing to both potency and selectivity.

Recent studies have highlighted the importance of 1,3-thiazole derivatives in addressing complex biological pathways. The thiazole ring's ability to engage with various biological targets has been leveraged in the design of inhibitors targeting enzymes involved in metabolic disorders and cancer progression. The specific substitution pattern in 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide has been strategically selected to maximize interactions with these targets while minimizing off-target effects.

In the context of drug discovery, this compound has been investigated for its potential role as an inhibitor of kinases and other enzymes implicated in signal transduction pathways. Kinases are key regulators of cellular processes, and their dysregulation is often associated with diseases such as cancer. By modulating kinase activity, compounds like 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide hold promise as therapeutic candidates.

Advances in computational chemistry have enabled more efficient screening of compounds like this one for their biological activity. Molecular docking studies have been instrumental in predicting how 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide interacts with target proteins at the atomic level. These simulations have guided synthetic modifications aimed at improving potency and selectivity.

The synthesis of this compound involves multi-step organic transformations that showcase the expertise of modern synthetic chemists. Key steps include the formation of the thiazole ring via cyclization reactions followed by functional group interconversions to introduce the methanesulfonyl and benzamide moieties. The use of advanced catalytic systems has allowed for more efficient and sustainable synthetic routes.

From a regulatory perspective, compounds like 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Preclinical studies involving cell-based assays and animal models are essential to evaluate their pharmacokinetic properties and potential toxicities. These studies provide critical data for determining whether a compound progresses to human testing.

The integration of machine learning techniques into drug discovery has accelerated the process of identifying promising candidates like 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide. Predictive models can analyze vast datasets to identify structural features that correlate with biological activity, guiding chemists toward more effective molecules.

In conclusion, 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896338-34-4) exemplifies the intersection of structural complexity and biological function that drives innovation in chemical biology. Its unique structural features make it a valuable tool for researchers exploring new therapeutic strategies across multiple disease areas.

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